molecular formula C24H50 B106040 Tetracosane-D50 CAS No. 16416-32-3

Tetracosane-D50

Cat. No. B106040
CAS RN: 16416-32-3
M. Wt: 389 g/mol
InChI Key: POOSGDOYLQNASK-KNUOVWDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracosane, also known as n-C24H50, is a long-chain hydrocarbon belonging to the class of n-alkanes. It is a molecule composed of a straight chain of 24 carbon atoms, each bonded to hydrogen atoms to satisfy the four bonds of carbon, resulting in a saturated hydrocarbon. The studies on tetracosane have explored its structural properties, phase transitions, and interactions with other molecules.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of tetracosane-D50, they do provide insights into the synthesis of related compounds. For instance, the synthesis of tetra(o-tolyl)diborane(4) was achieved and characterized using density functional theory (DFT) calculations . This process involved the cleavage of H-H and B-B bonds, which is a fundamental type of reaction that could be relevant in the synthesis of various hydrocarbons, including tetracosane.

Molecular Structure Analysis

The molecular structure of tetracosane has been studied using infrared and Raman spectroscopies. These studies revealed that tetracosane can exist in an amorphous state and undergoes several relaxation processes as the temperature is raised. The relaxation is not a single-step process, and metastable orthorhombic-type subcells appear during the relaxation process before the stable triclinic crystal structure is attained .

Chemical Reactions Analysis

The chemical reactions involving tetracosane are not directly detailed in the provided papers. However, the cleavage of dihydrogen as seen in the synthesis of tetra(o-tolyl)diborane(4) suggests that tetracosane could potentially undergo similar bond cleavage reactions under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetracosane have been extensively studied. The binary phase diagram of molecular alloys of tetracosane and hexacosane shows the existence of various solid solutions and phase transitions that occur with temperature changes . The solid-state phase transition of tetracosane has been observed using IR spectroscopy and differential scanning calorimetry (DSC), indicating the formation of hexagonal phase nanonuclei within the lamellar cores . Additionally, the presence of conformational defects in tetracosane affects the development of structural phase transitions, promoting transitions between different rotator phases in the solid state . The structural behavior of tetracosane in mixtures with hexacosane has been characterized by calorimetry and X-ray analyses, revealing multiple solid solutions and phase transitions similar to those observed in pure n-alkanes .

Scientific Research Applications

  • Isotopic Exchange and Radical Migration : A study by Clough (1987) showed that irradiation of a mixture of tetracosane-H50 and tetracosane-D50 in solid state led to high-yield isotopic exchange. This suggests a chain-reaction process specific to the solid phase, providing evidence of free radical transport in solid organics through a 'hydrogen-hopping' mechanism (Clough, 1987).

  • Phase Change Materials : Shin et al. (2021) researched encapsulated n-tetracosane@SiO2 with silver nanoparticles, finding that this combination improves thermal conductivity and energy storage efficiency, making it a promising material for thermal energy storage applications (Shin et al., 2021).

  • Molecular Dynamics of Monolayers : Firlej et al. (2008) conducted molecular dynamics simulations of a tetracosane monolayer adsorbed on graphite. Their findings include detailed insights into phase behavior and the critical sensitivity of phase transitions to electrostatic interactions in the model (Firlej et al., 2008).

  • Identification of Gasolines : Nekhoroshev et al. (2009) proposed a procedure using tetracosane as a marker for identifying gasoline samples, demonstrating its potential use in forensic and quality control applications (Nekhoroshev et al., 2009).

  • Biodegradation in Saline Environments : Dastgheib et al. (2011) discovered that a strain of Alcanivorax sp. can degrade more than 90% of tetracosane in saline soils, suggesting its use in bioremediation of saline soils contaminated with hydrocarbons (Dastgheib et al., 2011).

  • Structural Behavior in Mixtures : Achour-Boudjema et al. (1995) studied the structural behavior of n-tetracosane in mixtures with n-hexacosane, providing insights into the phase transitions and solid solutions in such binary systems (Achour-Boudjema et al., 1995).

  • Structural Relaxation in Amorphous States : Ishii et al. (1995) investigated structural relaxation in amorphous tetracosane using infrared and Raman spectroscopies, highlighting the complex relaxation processes that occur in disordered hydrocarbons (Ishii et al., 1995).

  • Cytotoxic Activity : Uddin et al. (2012) evaluated the cytotoxic activity of tetracosane isolated from the Bangladeshi medicinal plant Acrostichum aureum, showing its potential in cancer treatment (Uddin et al., 2012).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontadeuteriotetracosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOSGDOYLQNASK-KNUOVWDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167714
Record name Tetracosane-d50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetracosane-D50

CAS RN

16416-32-3
Record name Tetracosane-d50
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetracosane-d50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
328
Citations
A Gonzalez, S Garnaud, S Carpentier… - … Conference on Urban …, 1999 - hal.science
… 2a) and between 10 and 800 ng Tetracosane D50 injected, and covers the whole range of … 10 and 20, Tetracosane D50 between 21 and 29, and Triacontane D62 between 30 and 40. …
Number of citations: 9 hal.science
K Seidman, JF McKenna, SE Emery… - The Journal of …, 1980 - ACS Publications
… This work demonstrates a method which removes such stringent resolution requirements by interpreting the decay of the area under the entire 2H spectral band of tetracosane-d50 (CD3…
Number of citations: 2 pubs.acs.org
J Choi, JB Heo, SJ Ban, SM Yi, KD Zoh - Science of the Total Environment, 2013 - Elsevier
… Pyrene-d10, tetracosane-d50, and hexanoic acid-d6 were also added to each sample as a … series of deuterated internal standards containing tetracosane-d50 and 6-PAHs (naphthalene…
Number of citations: 128 www.sciencedirect.com
B Gao, H Guo, XM Wang, XY Zhao, ZH Ling… - Journal of hazardous …, 2012 - Elsevier
… Briefly, a mixture of three isotopically labeled PAH compounds (phenanthrene-d10, chrysene-d12, and perylene-d12), tetracosane-d50 and levoglucosan- 13 C 6 were added as …
Number of citations: 84 www.sciencedirect.com
Z Gu, J Feng, W Han, M Wu, J Fu, G Sheng - Chemosphere, 2010 - Elsevier
… Briefly, prior to extraction, an internal standard mixture consisting of tetracosane-d50, anthracene-d10, chrysene-d12, perylene-d12 and heptadecanoic acid-d33 was spiked onto one …
Number of citations: 84 www.sciencedirect.com
S Cunningham, G Hermann, L Webster… - Scottish Marine and …, 2020 - researchgate.net
… and HMN) and the deuterated internal standard mix containing n-dodecane d26, n-tetradecane d30, n-pentadecane d32, nhexadecane d34, n-eicosane d42, n-tetracosane d50 and n-…
Number of citations: 1 www.researchgate.net
W Gao, X Yin, T Mi, Y Zhang, F Lin… - Amb …, 2018 - amb-express.springeropen.com
… N-tetracosane-D50 and P-terphenyl-D14 were set as internal standards (10 μg/mL each). The … Internal standards were determined using n-tetracosane-D50 (10 μg/mL). The abundance …
Number of citations: 19 amb-express.springeropen.com
Y Fujii, M Mahmud, M Oda, S Tohno… - Aerosol and Air Quality …, 2016 - aaqr.org
… 0.189 µg of tetracosane-d50 dissolved in 45 µL of dichloromethane was added as a syringe … S)-(+)-ketopinic acid, cholesterold7, and tetracosane-d50 were 217, 344, 145, 239, 336, and …
Number of citations: 15 aaqr.org
AO Barakat - Water, air, and soil pollution, 2002 - Springer
… , an aliquot (5– 10 mg) of the EOM was dissolved in 2 mL n-pentane, spiked with deuterated alkane and PAH surrogate standards (dodecane-d26, eicosane-d42, tetracosane-d50 and …
Number of citations: 48 link.springer.com
K Beiner, A Plewka, S Haferkorn, Y Iinuma… - … of Chromatography A, 2009 - Elsevier
… each in 1 μL methanol) as well as deuterated tetracosane-d50 as internal standard (10 ng μL −1 … (c) PTFE filter extracts (1 μL) as well as deuterated tetracosane-d50 as internal standard …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.